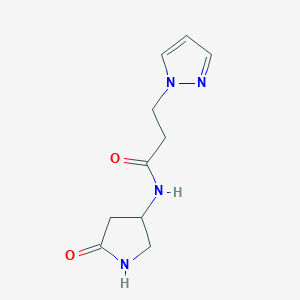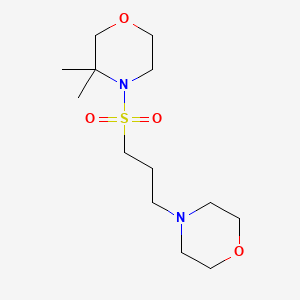
N-(5-oxopyrrolidin-3-yl)-3-pyrazol-1-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-oxopyrrolidin-3-yl)-3-pyrazol-1-ylpropanamide is a chemical compound that features a pyrrolidinone ring and a pyrazole ring connected by a propanamide linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxopyrrolidin-3-yl)-3-pyrazol-1-ylpropanamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized from itaconic acid through a series of transformations, including cyclization and oxidation reactions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized from hydrazine and a β-diketone through a condensation reaction.
Coupling of the Rings: The pyrrolidinone and pyrazole rings are then coupled using a suitable linker, such as a propanamide group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-oxopyrrolidin-3-yl)-3-pyrazol-1-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidinone ring can yield carboxylic acids, while reduction of the pyrazole ring can yield pyrazolidines .
Aplicaciones Científicas De Investigación
N-(5-oxopyrrolidin-3-yl)-3-pyrazol-1-ylpropanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(5-oxopyrrolidin-3-yl)-3-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- N-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides
- 1-(3-bromophenyl)-N-[(5-oxopyrrolidin-3-yl)methyl]cyclohexane-1-carboxamide
Uniqueness
N-(5-oxopyrrolidin-3-yl)-3-pyrazol-1-ylpropanamide is unique due to its specific combination of a pyrrolidinone ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-3-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-9(2-5-14-4-1-3-12-14)13-8-6-10(16)11-7-8/h1,3-4,8H,2,5-7H2,(H,11,16)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIPOOGTZFIBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-chloro-4-methoxyphenyl)-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B6966391.png)
![3-[4-(difluoromethoxy)phenyl]-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B6966393.png)
![N,N-diethyl-2-[3-(hydroxymethyl)-2,3-dihydroindol-1-yl]-2-oxoethanesulfonamide](/img/structure/B6966400.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B6966403.png)
![[4-(2,2-Difluoroethyl)morpholin-3-yl]-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]methanone](/img/structure/B6966407.png)
![7-[3-(hydroxymethyl)-2,3-dihydroindole-1-carbonyl]-1-methyl-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B6966421.png)
![N-[(3-chlorophenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide](/img/structure/B6966430.png)


![3-[4-[2-(Furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6966456.png)
![3-[(5-Bromo-2-chlorophenyl)methyl]-1-cyclopentylimidazolidine-2,4-dione](/img/structure/B6966461.png)
![[4-(1H-imidazol-2-yl)piperidin-1-yl]-(4-methylsulfonylphenyl)methanone](/img/structure/B6966465.png)
![1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B6966477.png)
![N-[4-acetamido-2-(trifluoromethyl)phenyl]-3-ethylpyridine-4-carboxamide](/img/structure/B6966484.png)
